

# Comparative efficacy of different Diammonium Glycyrrhizinate dosage forms in clinical research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

## Comparative Efficacy of Diammonium Glycyrrhizinate Dosage Forms: A Clinical Research Guide

This guide provides a comparative analysis of the clinical efficacy of different dosage forms of **Diammonium Glycyrrhizinate** (DG), a compound widely researched for its hepatoprotective and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and clinical trial methodologies.

## Oral Formulations: Enteric-Coated Capsules vs. Standard Formulations

Oral administration is the most common route for DG. Clinical research has focused on optimizing oral delivery to enhance efficacy, primarily through the development of enteric-coated capsules.

## Data Presentation: Efficacy in Chronic Viral Hepatitis

A meta-analysis of nine randomized controlled trials (RCTs) involving 687 patients with chronic viral hepatitis provides the most robust data comparing **Diammonium Glycyrrhizinate** enteric-

coated capsules against standard DG formulations.[1][2] The enteric-coated capsules demonstrated superior anti-inflammatory and liver-protective effects.[1]

| Efficacy Outcome       | Dosage Form                             | Result                                  | 95% Confidence Interval (CI) | P-value                 |
|------------------------|-----------------------------------------|-----------------------------------------|------------------------------|-------------------------|
| ALT Normalization Rate | Enteric-Coated Capsules vs. Standard DG | Relative Risk (RR) = 4.15               | 1.55 to 11.15                | < 0.01                  |
| Change in ALT Levels   | Enteric-Coated Capsules vs. Standard DG | Weighted Mean Difference (WMD) = -32.75 | -46.67 to -18.83             | < 0.01                  |
| Change in AST Levels   | Enteric-Coated Capsules vs. Standard DG | Weighted Mean Difference (WMD) = -12.70 | -21.13 to -4.27              | < 0.01                  |
| Change in TBil Levels  | Enteric-Coated Capsules vs. Standard DG | WMD = -0.74                             | 3.98 to 2.49                 | 0.653 (Not Significant) |

Data synthesized from a meta-analysis of nine RCTs.[1][2]

## Experimental Protocols

The findings above are based on a meta-analysis with the following inclusion and search criteria:

- Study Design: Randomized controlled trials (RCTs).
- Participants: Patients diagnosed with chronic viral hepatitis.
- Intervention: Comparison of **Diammonium Glycyrrhizinate** enteric-coated capsules versus standard **Diammonium Glycyrrhizinate**.
- Treatment Duration: Less than 2 months.

- Databases Searched: The Chinese Biomedical Literature Database (CBM on CD-ROM) and the China Academic Journals Full-Text Database (CNKI) for studies published between 2005 and 2012.[1][2]
- Primary Outcomes: Alanine aminotransferase (ALT) normalization rate, and changes in serum levels of ALT and aspartate aminotransferase (AST).[1][2]
- Secondary Outcomes: Changes in total bilirubin (TBil) and albumin levels, and rates of adverse reactions.[1]

[Click to download full resolution via product page](#)

Caption: Typical workflow for an RCT comparing DG dosage forms.

## Injectable Formulations

**Diammonium Glycyrrhizinate** is also available in injectable forms for clinical use, often in combination with other therapies for liver disease.

## Data Presentation: Comparative Efficacy in Chronic Hepatitis B

A meta-analysis evaluating DG preparations for liver function recovery in Chronic Hepatitis B (CHB) found differences in efficacy compared to other commonly used glycyrrhizin-based drugs.<sup>[3][4]</sup> Direct comparative data between DG injections and DG oral forms from a single study is limited; however, the analysis provides context for the potency of different formulations.

| Comparison                                                      | Efficacy Finding                                                                                                                   |
|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| DG Enteric-Coated Capsules & Injections vs. Other Glycyrrhizins | Efficacy was lower than that of compound glycyrrhizin and magnesium isoglycyrrhizinate.<br><a href="#">[3]</a> <a href="#">[5]</a> |
| Standard DG Capsules vs. Other Glycyrrhizins                    | No significant difference in efficacy was found.<br><a href="#">[3]</a> <a href="#">[5]</a>                                        |

Note: This data is from a subgroup analysis and represents an indirect comparison.

## Experimental Protocols

A notable clinical trial (NCT03349008) investigates a sequential treatment regimen involving both injectable and oral DG:

- Study Title: Magnesium Isoglycyrrhizinate Followed by **Diammonium Glycyrrhizinate** and Combined With Entecavir in Chronic Hepatitis B.<sup>[6]</sup>
- Design: A randomized, double-blind, parallel assignment study.<sup>[6]</sup>
- Participants: Patients aged 18 to 70 years with chronic hepatitis B.<sup>[6]</sup>
- Experimental Group: Entecavir combined with Magnesium Isoglycyrrhizinate injection, followed by oral **Diammonium Glycyrrhizinate** enteric-coated capsules.<sup>[6]</sup>

- Control Group: Entecavir treatment with a placebo for both the injection and oral capsule phases.[6]
- Primary Purpose: To evaluate the additional benefit of glycyrrhizin treatment alongside standard antiviral therapy (Entecavir).[6]

## Topical Formulations

While less common, the anti-inflammatory properties of glycyrrhizic acid, the active component of DG, have led to its investigation in topical formulations for skin conditions like psoriasis. Clinical data on specific DG topical products is sparse, but research on the parent compound provides valuable insights.

## Data Presentation: Efficacy in Psoriasis

Studies have shown that glycyrrhizin, when combined with other treatments, can improve clinical outcomes in psoriasis patients.

| Intervention                                      | Key Finding                                                                                                                                     | Efficacy Rate                                      |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|
| Acitretin + Compound Glycyrrhizin                 | Significantly higher efficacy in relieving psoriasis lesions compared to Acitretin alone.[7]                                                    | 90.0% (Combination) vs. 76.0% (Acitretin alone)[7] |
| Glycyrrhizic Acid Compound Ointment (preclinical) | Dose-dependently reduced psoriasis-like inflammation in an imiquimod-induced mouse model, proving more effective than calcipotriol ointment.[8] | N/A (preclinical)                                  |

These studies suggest a potential role for topical glycyrrhizin-based therapies, which likely extends to DG formulations, by modulating the inflammatory response in the skin.[8][9]

## Mechanism of Action: Hepatoprotective and Anti-inflammatory Pathways

**Diammonium Glycyrrhizinate** exerts its therapeutic effects through multiple mechanisms. Its primary actions are anti-inflammatory, immunomodulatory, and cytoprotective.[\[10\]](#)[\[11\]](#) In liver injury, DG helps stabilize cell membranes and reduces inflammation, thereby lowering elevated enzyme levels.[\[10\]](#)

Key signaling pathways involved include:

- Inhibition of NF-κB Pathway: DG suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines.[\[10\]](#)[\[12\]](#)
- Activation of Nrf-2 Pathway: DG can activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates antioxidant proteins and protects cells from oxidative stress.[\[1\]](#)
- Modulation of T-cells: DG has been shown to inhibit the proliferation of NKT cells while promoting the proliferation of regulatory T-cells (Tregs), helping to resolve inflammation.[\[11\]](#)[\[13\]](#)
- DDX5/STAT1 Pathway: In alcohol-induced liver injury, DG has been found to up-regulate the DDX5/STAT1 pathway, which is associated with reduced steatosis, oxidative stress, and inflammation.

```
// Nodes LIVER_INJURY [label="Liver Injury\n(Viral, Drug-induced, etc.)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; DG [label="Diammonium\nGlycyrrhizinate (DG)", shape=ellipse,  
fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
NFKB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; CYTOKINES  
[label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
NKT_CELLS [label="NKT Cell\nProliferation", fillcolor="#FBBC05", fontcolor="#202124"];  
TREGS [label="Treg Cell\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
INFLAMMATION [label="Inflammation\n& Cell Damage", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; PROTECTION [label="Hepatoprotection\n& Reduced Inflammation",  
shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges LIVER_INJURY -> NFKB [label="activates"]; LIVER_INJURY -> NKT_CELLS
 [label="stimulates"];

DG -> NFKB [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; DG ->
NKT_CELLS [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; DG ->
TREGS [label="promotes", color="#34A853", fontcolor="#34A853"];

NFKB -> CYTOKINES [label="induces"]; NKT_CELLS -> INFLAMMATION; CYTOKINES ->
INFLAMMATION;

INFLAMMATION -> PROTECTION [style=invis]; // for layout TREGS -> PROTECTION
 [label="contributes to"];

{rank=same; NFKB; NKT_CELLS; TREGS} {rank=same; CYTOKINES; INFLAMMATION; }
```

Caption: Key anti-inflammatory pathways of **Diammonium Glycyrrhizinate**.

## Conclusion

The available clinical evidence strongly suggests that the dosage form of **Diammonium Glycyrrhizinate** significantly influences its therapeutic efficacy. For the treatment of chronic hepatitis, enteric-coated capsules offer a marked advantage over standard oral formulations by improving key liver function markers. While injectable DG is used clinically, its efficacy relative to oral DG forms requires more direct comparative studies. The potential for topical DG applications is promising, particularly for inflammatory skin diseases, though this area is still emerging with most current data focused on the parent compound, glycyrrhetic acid. Future research should focus on direct, head-to-head trials of different DG dosage forms to further clarify their respective roles in clinical practice.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis of diammonium glycyrrhizinate enteric-coated capsules versus diammonium glycyrrhizinate in patients with chronic viral hepatitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diammonium Glycyrrhizinate Preparation for Liver Function Recovery in Chronic Hepatitis B in China: A Meta-analysis with Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Glycyrrhizin combined with acitretin improve clinical symptom of psoriasis via reducing Th17 cell differentiation and related serum cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic effect of glycyrrhizic acid compound ointment on imiquimod-induced psoriasis-like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizin improves the pathogenesis of psoriasis partially through IL-17A and the SIRT1-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Diammonium glycyrrhizinate used for? [synapse.patsnap.com]
- 11. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative efficacy of different Diammonium Glycyrrhizinate dosage forms in clinical research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155437#comparative-efficacy-of-different-diammonium-glycyrrhizinate-dosage-forms-in-clinical-research>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)